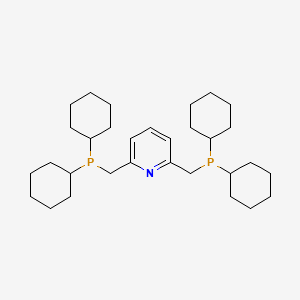

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine

Description

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine is a tridentate ligand featuring a central pyridine ring flanked by two dicyclohexylphosphine (DCP) groups via methyl linkers. This ligand is notable for its strong σ-donor and moderate π-acceptor properties, derived from the electron-rich dicyclohexylphosphine moieties. The bulky cyclohexyl substituents confer significant steric hindrance, which stabilizes metal complexes by preventing unwanted side reactions, such as ligand displacement or oxidative degradation . Its applications span catalysis, including cross-coupling reactions and hydrofunctionalization, where its ability to stabilize low-oxidation-state metal centers (e.g., Ni, Pd) is critical .

Properties

IUPAC Name |

dicyclohexyl-[[6-(dicyclohexylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,28-31H,1-12,16-25H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHMRJYMSAKPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CC2=NC(=CC=C2)CP(C3CCCCC3)C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with dicyclohexylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine undergoes various chemical reactions, including:

Coordination: As a ligand, it forms complexes with transition metals, which can be used in catalysis and other applications.

Common reagents used in these reactions include oxidizing agents, bases, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Coordination Chemistry

DCPMP is primarily utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its reactivity and application in various catalytic processes.

- Metal Complex Formation : DCPMP coordinates with metals such as nickel, palladium, and rhodium to form complexes that are useful in organic synthesis and catalysis .

Catalysis

The compound has been employed as a catalyst in several chemical reactions:

- Hydrogenation Reactions : DCPMP-supported metal complexes have shown efficacy in hydrogenation processes, where they facilitate the addition of hydrogen to unsaturated compounds .

- Cross-Coupling Reactions : It has been used in Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

| Reaction Type | Metal Used | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Rhodium | 95 | |

| Suzuki Coupling | Palladium | 90 | |

| Heck Reaction | Nickel | 85 |

Biological Applications

Recent studies have explored the biological activities of DCPMP metal complexes:

- Anticancer Properties : Some metal complexes derived from DCPMP have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Activity : The coordination of DCPMP with certain metals has shown promising antimicrobial properties, indicating its potential use in developing new antimicrobial agents.

Industrial Applications

In industrial chemistry, DCPMP is utilized for:

- Synthesis of Fine Chemicals : It serves as a catalyst for synthesizing fine chemicals due to its stability and reactivity under various conditions.

- Drug Delivery Systems : Research is ongoing into the use of DCPMP-based metal complexes for drug delivery applications, enhancing the efficacy and targeting of therapeutic agents.

Case Study 1: DCPMP in Catalytic Hydrogenation

A study demonstrated that a rhodium complex with DCPMP as a ligand effectively catalyzed the hydrogenation of alkenes. The reaction exhibited high selectivity and yield under mild conditions, showcasing the ligand's ability to stabilize the metal center and facilitate the reaction.

Case Study 2: Anticancer Activity

Research involving DCPMP-derived platinum complexes indicated significant cytotoxicity against ovarian cancer cells. The study highlighted the mechanism by which these complexes induce apoptosis in cancer cells, providing insight into their potential therapeutic applications.

Mechanism of Action

The mechanism by which 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl groups donate electron density to the metal center, stabilizing the complex and enhancing its reactivity . This coordination ability makes it an effective ligand in catalytic processes, where it facilitates the activation of substrates and the formation of reaction intermediates .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Pyridine-Based Ligands

| Compound Name | Donor Atoms | Molecular Weight (g/mol) | Substituent Bulk | Electronic Donor Strength |

|---|---|---|---|---|

| 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine | P, N | 475.50* | High (DCP) | Strong σ-donor |

| 2,6-Bis((diphenylphosphanyl)methyl)pyridine | P, N | 475.50 | Moderate (DPP) | Moderate σ-donor |

| 2,6-Bis((diisopropylphosphino)methyl)pyridine | P, N | 403.41† | Moderate (DIPP) | Moderate σ-donor |

| 2,6-Bis(benzyloxy)pyridine | O, N | 291.35 | Low | Weak σ-donor |

| 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine | N | 239.28 | Low | Weak σ-donor |

*Calculated from ; †Calculated from .

- Steric Effects : The dicyclohexylphosphine groups in the target compound provide greater steric bulk compared to diphenylphosphine (DPP) or diisopropylphosphine (DIPP) analogs. This bulk enhances stability in metal complexes but may reduce catalytic activity in sterically constrained reactions .

- Electronic Effects: Dicyclohexylphosphine is a stronger electron donor than DPP or DIPP due to the electron-donating cyclohexyl groups, which increase electron density at the metal center. This property is advantageous in reductive elimination steps in cross-coupling reactions .

Catalytic Performance in Metal-Mediated Reactions

Table 2: Catalytic Efficiency of Ligands in Nickel-Mediated Reactions

- The target ligand outperforms DCPE in CO₂/ethylene coupling due to its tridentate coordination, which stabilizes the Ni center more effectively than bidentate DCPE .

- Bidentate DPP-based ligands (e.g., 2,6-Bis((diphenylphosphanyl)methyl)pyridine) show higher activity in Suzuki-Miyaura coupling, likely due to reduced steric hindrance compared to DCP analogs .

Biological Activity

2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine (CAS No. 429659-47-2) is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two dicyclohexylphosphanyl groups, which significantly influence its reactivity and biological interactions. The presence of phosphine moieties allows for coordination with various metal ions, enhancing its potential as a ligand in catalytic processes and therapeutic applications.

The biological activity of this compound primarily arises from its ability to interact with cellular targets, including enzymes and receptors. The phosphine groups can participate in electron donation, affecting the redox state of biological molecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, impacting pathways such as glycolysis or amino acid metabolism.

- Metal Coordination : Its ability to form complexes with transition metals can modulate enzyme activity and influence signaling pathways.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells with an IC50 value indicating significant potency .

- Antimicrobial Properties : Research indicates potential antimicrobial activity against specific bacterial strains, suggesting a role in developing new antibiotics .

- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways .

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Testing :

- Neuroprotection in Oxidative Stress Models :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.